molecular formula C24H26O10 B12299251 5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one

5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one

Cat. No.: B12299251
M. Wt: 474.5 g/mol
InChI Key: IOVBNDMOPKKFCH-UHFFFAOYSA-N
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Description

5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a furanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one typically involves several steps, including the formation of the furanone ring and the introduction of hydroxyl and methoxy groups. Common reagents used in the synthesis include phenols, aldehydes, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. Purification techniques such as chromatography and crystallization are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory effects.

    Luteolin: Studied for its potential anticancer properties.

Uniqueness

5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one is unique due to its specific structure, which includes a furanone ring and multiple hydroxyl groups. This structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other flavonoids.

Properties

Molecular Formula

C24H26O10

Molecular Weight

474.5 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one

InChI

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3

InChI Key

IOVBNDMOPKKFCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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